molecular formula C144H144O32 B6288712 2-Carbethoxymethyloxybenzyloxycalix[8]arene CAS No. 193743-57-6

2-Carbethoxymethyloxybenzyloxycalix[8]arene

Cat. No. B6288712
CAS RN: 193743-57-6
M. Wt: 2386.7 g/mol
InChI Key: YUIDLXURFGKCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carbethoxymethyloxybenzyloxycalix[8]arene (CBMBC) is a type of calixarene, which is a macrocyclic molecule consisting of a ring of eight phenolic units connected by methylene bridges. It has been used in a variety of scientific research applications, including drug delivery, protein-protein interaction studies, and as a host-guest complex. CBMBC has a wide range of properties that make it an attractive target for research. It is highly soluble in water and organic solvents, has a large cavity, and is highly selective for certain molecules. Additionally, CBMBC is thermally stable and can be easily synthesized.

Scientific Research Applications

2-Carbethoxymethyloxybenzyloxycalix[8]arene has been used in a variety of scientific research applications. It has been used as a drug delivery system due to its large cavity, high solubility, and thermal stability. Additionally, it has been used in protein-protein interaction studies, as a host-guest complex, and as a template for the synthesis of other calixarenes. 2-Carbethoxymethyloxybenzyloxycalix[8]arene has also been used in the study of the structure-activity relationships of small molecules and as a tool to study the binding of proteins to DNA.

Mechanism Of Action

2-Carbethoxymethyloxybenzyloxycalix[8]arene works by forming a host-guest complex with a molecule of interest. The host is the 2-Carbethoxymethyloxybenzyloxycalix[8]arene molecule and the guest is the molecule of interest. The 2-Carbethoxymethyloxybenzyloxycalix[8]arene molecule has a large cavity that can accommodate the guest molecule, allowing for the formation of a stable complex. The complex can then be used to study the structure-activity relationships of small molecules or to study the binding of proteins to DNA.
Biochemical and Physiological Effects
2-Carbethoxymethyloxybenzyloxycalix[8]arene has been found to have a variety of biochemical and physiological effects. It has been shown to be an effective drug delivery system, as it can facilitate the delivery of drugs to specific target sites in the body. Additionally, it has been found to be effective in the study of protein-protein interactions, as it can be used to study the structure-activity relationships of small molecules and the binding of proteins to DNA.

Advantages And Limitations For Lab Experiments

The main advantages of using 2-Carbethoxymethyloxybenzyloxycalix[8]arene in laboratory experiments are its high solubility, large cavity, and thermal stability. These properties make it an ideal choice for drug delivery and protein-protein interaction studies. Additionally, it can be easily synthesized, making it an attractive target for research. However, one limitation of 2-Carbethoxymethyloxybenzyloxycalix[8]arene is that it is not as effective in the study of the binding of proteins to DNA as other calixarenes.

Future Directions

There are a number of potential future directions for research involving 2-Carbethoxymethyloxybenzyloxycalix[8]arene. These include the development of new drug delivery systems based on the 2-Carbethoxymethyloxybenzyloxycalix[8]arene molecule, the exploration of the use of 2-Carbethoxymethyloxybenzyloxycalix[8]arene in the study of the structure-activity relationships of small molecules, and the use of 2-Carbethoxymethyloxybenzyloxycalix[8]arene as a tool to study the binding of proteins to DNA. Additionally, further research could be conducted into the use of 2-Carbethoxymethyloxybenzyloxycalix[8]arene as a template for the synthesis of other calixarenes. Finally, further research could be conducted into the potential applications of 2-Carbethoxymethyloxybenzyloxycalix[8]arene in the fields of biochemistry and physiology.

Synthesis Methods

2-Carbethoxymethyloxybenzyloxycalix[8]arene can be synthesized in a two-step process. First, the calixarene is prepared by reacting a dihydroxybenzaldehyde with a dihydroxybenzyl alcohol in the presence of a base. The reaction is then followed by the addition of a methylene bridge between the two phenolic units, forming the 2-Carbethoxymethyloxybenzyloxycalix[8]arene. The reaction is typically carried out in aqueous solution at a temperature of around 80 °C.

properties

IUPAC Name

ethyl 2-[[50,51,52,53,54,55,56-heptakis(2-ethoxy-2-oxoethoxy)-5,11,17,23,29,35,41,47-octakis(phenylmethoxy)-49-nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaenyl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C144H144O32/c1-9-153-129(145)89-169-137-105-57-107-67-122(162-82-98-43-27-18-28-44-98)69-109(138(107)170-90-130(146)154-10-2)59-111-71-124(164-84-100-47-31-20-32-48-100)73-113(140(111)172-92-132(148)156-12-4)61-115-75-126(166-86-102-51-35-22-36-52-102)77-117(142(115)174-94-134(150)158-14-6)63-119-79-128(168-88-104-55-39-24-40-56-104)80-120(144(119)176-96-136(152)160-16-8)64-118-78-127(167-87-103-53-37-23-38-54-103)76-116(143(118)175-95-135(151)159-15-7)62-114-74-125(165-85-101-49-33-21-34-50-101)72-112(141(114)173-93-133(149)157-13-5)60-110-70-123(163-83-99-45-29-19-30-46-99)68-108(139(110)171-91-131(147)155-11-3)58-106(137)66-121(65-105)161-81-97-41-25-17-26-42-97/h17-56,65-80H,9-16,57-64,81-96H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIDLXURFGKCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C2CC3=CC(=CC(=C3OCC(=O)OCC)CC4=CC(=CC(=C4OCC(=O)OCC)CC5=CC(=CC(=C5OCC(=O)OCC)CC6=C(C(=CC(=C6)OCC7=CC=CC=C7)CC8=C(C(=CC(=C8)OCC9=CC=CC=C9)CC3=C(C(=CC(=C3)OCC3=CC=CC=C3)CC3=C(C(=CC(=C3)OCC3=CC=CC=C3)CC1=CC(=C2)OCC1=CC=CC=C1)OCC(=O)OCC)OCC(=O)OCC)OCC(=O)OCC)OCC(=O)OCC)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C144H144O32
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2386.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Carbethoxymethyloxybenzyloxycalix[8]arene

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